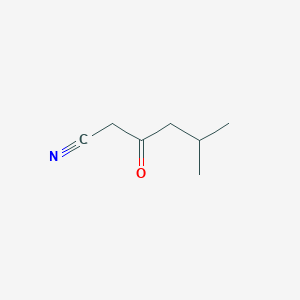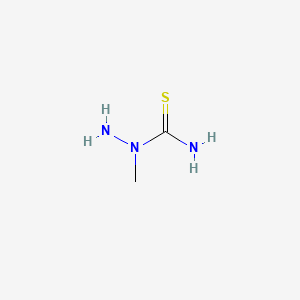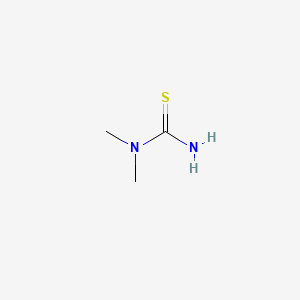
O-Allylhydroxylamine hydrochloride
Overview
Description
O-Allylhydroxylamine hydrochloride (OAH) is an organic compound commonly used in organic synthesis and laboratory experiments. It is an important reagent in the synthesis of organic compounds, and is also used as a catalyst in various reactions. OAH has a wide range of applications in biochemistry, pharmaceuticals and medicine. It is also used as a catalyst in the production of pharmaceuticals, food additives, and other products.
Scientific Research Applications
Synthesis and Modification in Organic Chemistry
O-Alkylated hydroxylamines, including O-Allylhydroxylamine derivatives, play a significant role in organic synthesis. They are frequently used in the preparation of bioconjugates. For example, N-Boc-O-allylhydroxylamine has been observed to undergo radical addition followed by elimination, resulting in an overall allylation of the radical species. This process demonstrates its versatility in radical-based approaches for organic synthesis (Quiclet-Sire, Woollaston, & Zard, 2008).
Biomedical Applications
Poly(allylamine hydrochloride) (PAH) and its derivatives have found numerous applications in biotechnology and biomedical fields. For instance, the modification of PAH into strong polyelectrolytes has been shown to significantly reduce its toxicity toward various mammalian cells. This modification enhances its potential for biotechnological and biomedical applications due to improved biological properties like reduced cytotoxicity, enhanced cell proliferation, migration, and antibacterial activities (Wytrwal et al., 2014).
Material Science and Nanotechnology
In material science, poly(allylamine) hydrochloride exhibits unique aggregation properties which vary with solution pH and aging times. These properties are essential for developing materials with specific functions like filtration or controlled release. The dynamics of these aggregations can be studied using light scattering and zeta-potential apparatus, providing insights into the interactions at play (Park et al., 2008).
Poly(allylamine hydrochloride) has also been used in creating patterns for surface studies through different lithographic methods. These patterns enable the study of the properties of generated features, which can have implications in nanotechnology and surface engineering (Nyamjav & Ivanisevic, 2004).
Photocatalysis
In the field of photocatalysis, reactable polyelectrolytes like poly(allylamine hydrochloride) have been used to fabricate materials such as BiOCl with enhanced photocatalytic activity. The polyelectrolyte acts as a reactant, template, or structure-directing agent, influencing the structure of BiOCl materials during the reactive process. This application is significant for environmental management, particularly in pollution control through photocatalytic degradation (Zhao et al., 2017).
Safety and Hazards
O-Allylhydroxylamine hydrochloride is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
O-Allylhydroxylamine hydrochloride is a chemical compound with the linear formula CH2=CHCH2ONH2 · HCl It’s known to be a useful intermediate in chemical reactions .
Mode of Action
It’s known to be used in the preparation of other compounds such as acetophenone O-allyloxime and O-allyl-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .
Biochemical Pathways
It’s primarily used as an intermediate in chemical synthesis .
Result of Action
As an intermediate, its primary role is in the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C . Safety precautions indicate that dust formation should be avoided and suitable protective clothing should be worn during handling .
Biochemical Analysis
Biochemical Properties
O-Allylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of branched-chain amino acid aminotransferase. This enzyme is involved in the formation of methionine from ketomethiobutyrate in Mycobacterium tuberculosis . The compound exhibits mixed-type inhibition with a Ki value ranging from 8.20 to 21.61 μM . Additionally, this compound has been used in the preparation of acetophenone O-allyloxime and O-allyI-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as an inhibitor of cell growth in Mycobacterium tuberculosis and Mycobacterium marinum, with minimum inhibitory concentrations (MIC) of 156 μM and 78 μM, respectively The compound’s inhibitory effects on cell growth suggest its potential as an antimicrobial agent
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with branched-chain amino acid aminotransferase, leading to the inhibition of methionine formation . This inhibition is achieved through mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex. This interaction disrupts the enzyme’s activity, preventing the conversion of ketomethiobutyrate to methionine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under inert gas conditions and is sensitive to air and moisture Its stability and degradation over time can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits cell growth in Mycobacterium species
Metabolic Pathways
This compound is involved in the metabolic pathway of methionine formation from ketomethiobutyrate in Mycobacterium tuberculosis . The compound interacts with branched-chain amino acid aminotransferase, inhibiting the enzyme’s activity and preventing the conversion of ketomethiobutyrate to methionine. This inhibition affects the metabolic flux and metabolite levels within the cell.
Properties
IUPAC Name |
O-prop-2-enylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQUJVRFXPBMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192241 | |
| Record name | O-Allylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38945-21-0 | |
| Record name | O-Allylhydroxylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38945-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Allylhydroxylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038945210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38945-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Allylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-allylhydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-Allylhydroxylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6VWJ5T9DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of O-Allylhydroxylamine hydrochloride in the synthesis of benzoic acid derivatives, as described in the research?
A: The research paper describes how reacting 3-ethoxymethylene-2,4-alkanediones (1a-c) with malononitrile (2) produces benzonitrile derivatives (3a-c). These benzonitrile derivatives can then be further modified to create a variety of other compounds. Specifically, the paper states that compounds 6a and 6b are synthesized by reacting compound 3a with O-ethylhydroxylamine hydrochloride and this compound, respectively []. While the paper does not elaborate on the specific details of these reactions or the structure of compounds 6a and 6b, it highlights the role of this compound as a reactant in this specific step of the synthetic pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)








